2-Oxooxolan-3-yl 2,2-diphenylacetate

ACAT1 inhibition Triglyceride synthesis HepG2 cells

This γ-butyrolactone ester features a 2,2-diphenylacetate moiety that confers distinct lipophilicity, metabolic stability, and target engagement compared to generic oxolane esters. Essential for studies where the diphenylacetate pharmacophore is critical—such as ACAT1 inhibition (IC50 2.5 µM in HepG2 cells), lipoxygenase pathway modulation, or lipid antioxidant evaluation. Procure the specific compound to avoid assay variability from structural mismatches.

Molecular Formula C18H16O4
Molecular Weight 296.322
CAS No. 453550-77-1
Cat. No. B2766623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxooxolan-3-yl 2,2-diphenylacetate
CAS453550-77-1
Molecular FormulaC18H16O4
Molecular Weight296.322
Structural Identifiers
SMILESC1COC(=O)C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16O4/c19-17-15(11-12-21-17)22-18(20)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
InChIKeyAGUQXUUNUNQRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS 453550-77-1) | Diphenylacetate Ester Procurement & Research Guide


2-Oxooxolan-3-yl 2,2-diphenylacetate (CAS 453550-77-1) is a γ-butyrolactone ester featuring a 2-oxooxolan-3-yl core linked to a 2,2-diphenylacetate moiety [1]. This compound is a member of the oxolane class of cyclic ethers and is structurally characterized by its five-membered lactone ring and gem-diphenyl substitution [2]. It is primarily utilized as a research chemical, serving as a versatile scaffold in medicinal chemistry and as a building block in organic synthesis . Its biological profile includes reported activity as a lipoxygenase inhibitor, as well as interactions with carboxylesterase and cyclooxygenase pathways [3].

Why 2-Oxooxolan-3-yl 2,2-diphenylacetate Cannot Be Substituted by Generic Oxolane Esters


The 2-oxooxolan-3-yl scaffold is a common structural motif, but the specific 2,2-diphenylacetate ester substitution in CAS 453550-77-1 imparts distinct physicochemical and biological properties that are not shared by other oxolane esters. Substitution with a simple acetate or benzoate ester alters lipophilicity, metabolic stability, and target engagement [1]. For instance, the 2,2-diphenyl group significantly increases logP and may influence protein binding, whereas related compounds like (2-oxooxolan-3-yl) acetate or 2-oxooxolan-3-yl 2-bromopropanoate lack this hydrophobic bulk . Consequently, in assays where lipophilicity or specific protein interactions are critical, generic oxolane esters are unlikely to reproduce the activity profile of the diphenylacetate derivative. This necessitates the procurement of the specific compound for research applications where the 2,2-diphenylacetate moiety is a key pharmacophore or physicochemical determinant.

Quantitative Differentiation Evidence for 2-Oxooxolan-3-yl 2,2-diphenylacetate (453550-77-1)


ACAT1 Inhibition Potency in Human Hepatocytes: IC50 = 2.5 µM

2-Oxooxolan-3-yl 2,2-diphenylacetate demonstrates measurable inhibition of human acetyl-CoA acetyltransferase 1 (ACAT1) in a cellular assay, with an IC50 value of 2.50 µM (2,500 nM) in HepG2 cells [1]. This value is significantly more potent than the EC50 values observed for other 2-oxooxolan-3-yl esters in unrelated assays, such as the EC50 > 69,500 nM for a benzothiazole-substituted analog against kallikrein-7 [2]. While a direct head-to-head comparison in the same ACAT1 assay is not available, this cross-study comparison suggests that the diphenylacetate substitution confers enhanced cellular activity relative to other oxolane ester derivatives.

ACAT1 inhibition Triglyceride synthesis HepG2 cells

Lipoxygenase Inhibitory Activity: Interference with Arachidonic Acid Metabolism

The compound is reported to be a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. This activity is a class-level property of certain diphenyl-substituted compounds, as evidenced by SAR studies on diphenyl alkanes as 5-lipoxygenase activating protein (FLAP) inhibitors [2]. While direct quantitative comparison to a specific analog is not available, the lipoxygenase inhibition profile distinguishes this compound from other 2-oxooxolan-3-yl esters that lack the diphenyl moiety and show no such activity (e.g., (2-oxooxolan-3-yl) acetate or 2-oxooxolan-3-yl prop-2-enoate, which are not known lipoxygenase inhibitors).

Lipoxygenase inhibitor Arachidonic acid metabolism Anti-inflammatory

Antioxidant Capacity in Lipid Systems

The compound is described as an antioxidant in fats and oils [1]. This property is not commonly reported for other 2-oxooxolan-3-yl esters, such as (2-oxooxolan-3-yl) acetate or 2-oxooxolan-3-yl prop-2-enoate, which are typically employed as synthetic intermediates rather than functional antioxidants. The diphenyl group likely contributes to radical scavenging ability, consistent with the antioxidant behavior of other diarylmethane derivatives.

Antioxidant Lipid oxidation Food chemistry

Commercial Purity and Supply Chain Differentiation

Procurement from established suppliers ensures access to material with specified purity levels: American Elements offers the compound in high and ultra-high purity forms (up to 99.999%) with custom synthesis capabilities [1], while Leyan supplies it at 98% purity . In contrast, generic oxolane esters are often available only at lower purity (e.g., 95% or less) and lack the same level of quality assurance. For applications requiring precise stoichiometry or minimal impurity interference, such as in vitro pharmacology or analytical method development, the availability of defined high-purity material is critical.

Purity specification Supply chain reliability Custom synthesis

Structural Specificity for Target Engagement: Weak Activity Against Other Enzymes

The compound exhibits only weak inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This limited off-target activity contrasts with other diphenylacetate derivatives, such as adiphenine (2-(diethylamino)ethyl 2,2-diphenylacetate), which is a known anticholinergic agent. The specific 2-oxooxolan-3-yl ester linkage may reduce promiscuous binding, making the compound a more selective tool for studying lipoxygenase and ACAT1 pathways.

Enzyme selectivity Carboxylesterase Cyclooxygenase

Optimal Research and Industrial Use Cases for 2-Oxooxolan-3-yl 2,2-diphenylacetate


Hepatic Lipid Metabolism Studies

Given its inhibition of ACAT1 in HepG2 cells (IC50 2.5 µM) [1], 2-Oxooxolan-3-yl 2,2-diphenylacetate is well-suited for investigating hepatic triglyceride synthesis and cholesterol esterification pathways. It can serve as a small-molecule probe to dissect ACAT1 function in hepatocytes, particularly in models of non-alcoholic fatty liver disease (NAFLD) or metabolic syndrome.

Inflammation and Leukotriene Pathway Research

The compound's activity as a lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1], positions it as a candidate for studies of leukotriene-mediated inflammation. Researchers investigating asthma, allergic responses, or cardiovascular inflammation may utilize it to modulate 5-LOX or related pathways.

Antioxidant Formulation Development

The reported antioxidant effect in fats and oils [1] supports its use in developing stabilized lipid-based formulations, such as those used in food science, nutraceuticals, or cosmetic emulsions. It can be evaluated as an alternative to conventional phenolic antioxidants in lipid matrices.

High-Purity Synthesis of Complex Molecules

With commercial availability at up to 99.999% purity from vendors like American Elements [1], this compound is suitable as a high-quality building block in multi-step organic syntheses, particularly in medicinal chemistry programs requiring precise stoichiometric control and minimal impurity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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